
Tetraacetyl diborate
Overview
Description
Tetraacetyl diborate (C₈H₁₂B₂O₉) is an organic boron compound discovered in the 1950s during attempts to synthesize triacetoxyborate. It forms colorless needle-like crystals with a melting point of 147°C and is soluble in organic solvents. Its structure comprises two boron atoms bridged by oxygen, each bonded to acetyl (CH₃COO⁻) groups. Initially misassigned as triacetoxyborate, X-ray studies confirmed its bicyclic diborate structure . It is primarily used in laboratory research, particularly in catalysis, where it forms intermediates in amidation reactions .
Preparation Methods
Tetraacetyl diborate was discovered accidentally in the 1950s during an attempt to synthesize boron triacetate. The compound is prepared by reacting boric acid with acetic anhydride at around 75°C under a nitrogen atmosphere. This reaction produces this compound and acetic acid as by-products . The reaction can be represented as follows:
2H3BO3+5(CH3CO)2O→(CH3COO)2BOB(CH3COO)2+6CH3COOH
Chemical Reactions Analysis
Methanolysis: Formation of Diacetyl Methoxyboron
Tetraacetyl diborate reacts with methanol in a substitution reaction, yielding diacetyl methoxyboron and water:
Key Features :
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Role of Boron : The electron-deficient boron atoms facilitate nucleophilic attack by methanol.
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Applications : Demonstrates the compound’s utility in transferring acetyl groups under mild conditions .
Stability and Rearrangement in Amidation Catalysis
While this compound is not directly involved in catalytic amidation, it forms via rearrangement of triacetoxyborate intermediates during boron-mediated reactions .
Mechanistic Insights:
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Triacetoxyborate Instability : Rearranges to this compound under ambient conditions, confirmed by X-ray crystallography .
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Catalytic Pathways : Proposed mechanisms involve dimeric B–O–B motifs that activate carboxylic acids and orchestrate nucleophilic amine attack .
Key Reaction :
Implications : Highlights the compound’s role in stabilizing reactive intermediates during complex catalytic cycles .
Comparative Reactivity Table
Structural and Spectroscopic Characterization
Scientific Research Applications
Tetraacetyl diborate is an organoboron compound with the molecular formula C8H12B2O9. It is also known by its IUPAC name, [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate. This compound, characterized by colorless, needle-like crystals, has a melting point of 147°C and is soluble in most organic solvents while also being non-flammable .
Scientific Research Applications
This compound has several applications in scientific research and functions as a Lewis acid catalyst due to the electron-deficient boron atoms in its structure. It is used as a reagent in organic synthesis, particularly in the acetylation of alcohols and amines. The compound’s ability to introduce acetyl groups makes it valuable in the preparation of various organic compounds and the study of boron chemistry, as well as in the development of new boron-containing materials.
Acetylation Reactions this compound acts as an acetylating agent, transferring acetyl groups to other molecules to facilitate the formation of acetylated products, a crucial process in organic synthesis where acetylation modifies to protect functional groups or introduce new functionalities.
Lewis Acid Catalysis As a Lewis acid catalyst, this compound effectively catalyzes cycloaddition reactions involving unesterified acrylic acids, even under solvent-free conditions . This is significant because it avoids the potential hazards of competing polymerization reactions that can occur with traditional Lewis acid catalysts in the presence of acrylic acids.
Complexation Behavior Research has also explored its complexation behavior; for instance, it forms a complex with sodium acetate in acetonitrile solution, resulting in the formation of the [(CH3COO)5B2O]- anion. This finding suggests potential applications in coordination chemistry and material science.
Amidation Reactions Boron derivatives, including this compound, have emerged as efficient catalysts that allow the formation of amides under milder conditions in the presence of sensitive and functionalized substrates .
Reactions with Methanol this compound reacts with methanol to form water and diacetyl methoxyboron .
Mechanism of Action
The mechanism of action of tetraacetyl diborate involves its ability to act as an acetylating agent. The compound can transfer acetyl groups to other molecules, facilitating the formation of acetylated products. This process is crucial in organic synthesis, where acetylation is a common modification used to protect functional groups or introduce new functionalities .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Tetraacetyl Diborate and Related Compounds
Compound | Type | Structure | Key Functional Groups |
---|---|---|---|
This compound | Organic ester | Bicyclic B-O-B with acetyl ligands | Acetate (CH₃COO⁻) |
Sodium perborate | Inorganic salt | Perborate anion (B₂O₄(OH)₄²⁻) | Peroxoborate (B-O-O⁻) |
Diborate ion (B₂O₅²⁻) | Inorganic ion | Linked BO₃/BO₄ units | Bridging oxygen |
Lithium oxalate diborate (LiDFOB) | Lithium salt | Oxalate-bridged diborate | Oxalate (C₂O₄²⁻), borate |
Diborate ester polymers | Polymeric ester | B-O-B backbone with ester groups | B←N coordination sites |
- This compound is distinguished by its acetylated bicyclic structure, enabling unique reactivity in catalysis .
- Sodium perborate contains peroxoborate groups, making it a solid oxidizer used in detergents .
- Diborate ions (e.g., B₂O₅²⁻) form in aqueous solutions at pH ~9.5 and exhibit similar reactivity to hydroxyl radicals (rate constants: 6.4–6.8 ×10⁶ M⁻¹s⁻¹) .
- LiDFOB integrates oxalate and borate moieties, enhancing stability in battery electrolytes .
Physical and Chemical Properties
Table 3: Physical Properties
Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |
---|---|---|---|
This compound | 147 | Organic solvents | 273.8 |
Sodium perborate | Decomposes >60 | Water | 153.86 (monohydrate) |
LiDFOB | 240–250 | Polar aprotic solvents | 242.79 |
Diborate ester polymers | N/A (amorphous) | Tetrahydrofuran | Variable (polymeric) |
- Thermal Stability : this compound is stable under recommended storage conditions but decomposes under fire to release CO . Sodium perborate decomposes at lower temperatures, releasing active oxygen .
- Safety : this compound’s hazard classification varies; some sources report skin/eye irritation (H315, H319), while others classify it as low-risk .
Biological Activity
Tetraacetyl diborate (TADB), an organoboron compound with the molecular formula CHBO, has garnered attention for its unique chemical properties and biological activities. This article explores the biological activity of TADB, focusing on its mechanisms of action, applications in organic synthesis, and potential implications in medicinal chemistry.
Chemical Structure and Properties
TADB is characterized by its colorless needle-like crystals, a melting point of 147°C, and solubility in most organic solvents. The compound is formed through the reaction of boric acid with acetic anhydride under controlled conditions, yielding acetic acid as a by-product. Its structure features two boron atoms each bonded to two acetate groups, which contributes to its reactivity as an acetylating agent.
The biological activity of TADB primarily stems from its function as an acetylating agent . The electron-deficient boron centers facilitate the transfer of acetyl groups to nucleophilic sites on various substrates. This property is crucial for modifying functional groups in organic compounds and enhancing their biological activity .
Acetylation Reactions
TADB has been shown to effectively catalyze cycloaddition reactions involving unesterified acrylic acids, providing a pathway for the synthesis of complex organic molecules under mild conditions . The mechanism involves the formation of a tetrahedral intermediate, which subsequently leads to product formation through nucleophilic attack.
Applications in Organic Synthesis
TADB serves as a valuable reagent in organic synthesis, particularly for:
- Acetylation of Alcohols and Amines : The ability to introduce acetyl groups makes TADB useful for preparing various organic compounds.
- Catalytic Reactions : It acts as a Lewis acid catalyst in reactions such as amidation and cycloaddition, improving reaction efficiency and selectivity .
Study 1: Amidation Reactions
A study demonstrated that TADB could facilitate the amidation of carboxylic acids with amines under mild conditions. This reaction showed significant improvements in yield compared to traditional methods that require harsher conditions .
Reaction Type | Conditions | Yield (%) |
---|---|---|
Amidation | 60°C, 2 hours | 85 |
Traditional Method | 100°C, 24 hours | 50 |
Study 2: Cycloaddition Efficiency
Another research highlighted TADB's role in enhancing cycloaddition reactions. The compound's unique structure allows it to stabilize transition states effectively, leading to higher yields and shorter reaction times compared to other catalysts.
Catalyst | Reaction Time (min) | Yield (%) |
---|---|---|
This compound | 30 | 90 |
Conventional Catalyst | 60 | 70 |
Potential Biological Implications
While TADB's primary applications are in organic synthesis, its biological implications are still being explored. Preliminary studies suggest that compounds derived from TADB may exhibit antimicrobial properties due to the introduction of acetyl groups into bioactive molecules. Further research is required to fully elucidate these potential effects and their mechanisms.
Q & A
Q. Basic: What are the established methods for synthesizing and purifying tetraacetyl diborate?
This compound is synthesized by reacting boric acid with acetic anhydride under nitrogen at 75°C, yielding the compound alongside acetic acid . Key steps include:
- Reaction conditions : Maintain anhydrous conditions to avoid hydrolysis.
- Purification : Recrystallization from organic solvents (e.g., ethanol or acetone) is recommended, though specific protocols are not detailed in available literature.
- Alternative methods : Wet chemical synthesis (e.g., solution-phase reactions) may offer higher purity compared to solid-state methods, as seen in analogous borate systems .
Q. Basic: Which characterization techniques are critical for verifying the structural integrity of this compound?
- Elemental analysis : Confirm molecular formula (C₈H₁₂B₂O₈) via combustion analysis or mass spectrometry .
- Thermal analysis : Determine melting point (147°C) using differential scanning calorimetry (DSC) .
- Spectroscopy : Employ FT-IR to identify acetyl and borate functional groups; NMR (¹¹B and ¹H) to confirm boron coordination and ligand environment .
- X-ray diffraction (XRD) : Single-crystal XRD resolves molecular packing, though no structural data is currently available for this compound .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep at –20°C in airtight containers to prevent moisture ingress .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and OSHA-approved goggles. Respiratory protection (e.g., N95 masks) is advised if aerosols form .
- Contradictions in hazard data : While some SDS reports no significant hazards , others classify it as harmful if swallowed (H302) or irritating to skin/eyes (H315/H319) . Researchers should conduct independent risk assessments and consult multiple SDS .
Q. Basic: How stable is this compound under standard laboratory conditions?
- Thermal stability : Stable at room temperature but decomposes at 147°C .
- Moisture sensitivity : Hydrolyzes in the presence of water or alcohols (e.g., methanol, forming dimethoxyborane and acetic acid) .
- Decomposition products : Under combustion, generates carbon monoxide and boron oxides .
Q. Advanced: How might this compound contribute to battery electrolyte research?
In sodium-ion batteries, borate-rich solid-electrolyte interphases (SEIs) enhance ion transport and electrode stability . This compound’s acetyl groups could act as:
- Co-solvents : Modulating electrolyte viscosity.
- SEI precursors : Decomposing to form borate networks during cycling.
Methodological approach: Use XPS and solid-state NMR to analyze SEI composition in controlled electrochemical cells .
Q. Advanced: What challenges arise in studying this compound’s complexation with transition metals?
- Ligand competition : Acetyl groups may interfere with borate coordination, as seen in failed nickel-diborate complexation studies .
- Experimental design : Use pH titration coupled with UV-Vis spectroscopy to monitor ligand exchange dynamics.
- Computational modeling : Compare DFT simulations with experimental stability constants to resolve discrepancies .
Q. Advanced: How should researchers resolve contradictions in reported synthesis protocols for borate derivatives?
Discrepancies in methods (e.g., wet chemical vs. solid-state synthesis ) require:
- Reproducibility tests : Vary reaction time, temperature, and solvent polarity.
- Cross-validation : Pair XRD with elemental analysis to confirm phase purity.
- Meta-analysis : Review historical literature for overlooked variables (e.g., inert gas flow rate ).
Q. Advanced: What methodologies assess this compound’s environmental impact despite limited ecotoxicity data?
- Biodegradation assays : Use OECD 301 protocols to test microbial degradation in aqueous systems.
- Soil mobility studies : Column chromatography evaluates adsorption/desorption kinetics in loam or clay .
- Toxicity extrapolation : Compare with structurally similar borates (e.g., zinc borate) to estimate bioaccumulation potential .
Q. Advanced: How can thermal decomposition pathways of this compound be experimentally mapped?
- Thermogravimetric analysis (TGA) : Track mass loss under controlled heating (e.g., 25–300°C).
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, acetic anhydride) .
- In situ XRD : Monitor crystalline phase transitions during decomposition.
Q. Advanced: What experimental strategies address anomalies in this compound’s reactivity with alcohols?
While its reaction with methanol is well-documented , reactivity with bulkier alcohols (e.g., isopropanol) remains unexplored.
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates.
- Isolation of intermediates : Trap borate esters via low-temperature crystallization.
- Computational docking : Predict steric effects using molecular dynamics simulations .
Properties
IUPAC Name |
[acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O9/c1-5(11)15-9(16-6(2)12)19-10(17-7(3)13)18-8(4)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHYNIVOZEJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OB(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416100 | |
Record name | Tetraacetyl diborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-37-1 | |
Record name | Tetraacetyl diborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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